Dimethyl diglycolate
Overview
Description
Dimethyl diglycolate, also known as this compound, is a useful research compound. Its molecular formula is C6H10O5 and its molecular weight is 162.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stability Studies : Dimethyl-tetraethyldiglycolamide (Me2-TEDGA) is utilized for researching the stability of hydrophilic diglycolamides against acid degradation and radiolysis (Wilden et al., 2018).
Extraction Studies : Dimethyl diglycolamides are employed in the extraction of Gd(III) from nitric acid, with IR spectra aiding in understanding the structure-function relationship (Yangbin Jin, 2012).
Renewable Upgrading : Dimethyl carbonate (DMC) is effectively used for upgrading various renewables like glycerol, triglycerides, and lignin-based phenolic compounds (Fiorani, Perosa, & Selva, 2018).
Synthesis of Hydrocarbons : Dimethyl diglycolate is utilized in synthesizing hydrocarbons capable of diyl formation (G. Wittig, 1980).
Chemical Synthesis : It is used in the synthesis of dimethyl 3,4-disubstituted furan-2,5-dicarboxylates (Lu Yu, 2007).
Separation Processes : It aids in the selective separation of trivalent europium(III) from ammonium(III) in ionic liquids (Seongyun Kim, Tadayuki Takahashi, & Hao Wu, 2021).
Protein Quantification : Dimethyl labeling is a cost-effective method for accurate protein quantification in high-throughput proteomics experiments (Boersema, Raijmakers, Lemeer, Mohammed, & Heck, 2009).
Physical Chemistry Teaching : In physical chemistry experiment teaching, dimethyl carbonate is used to study metal oxides' catalytic performance in synthesizing dimethyl carbonate, which stimulates students' interest (He De-hua, Shi Lei, & Ma Ying, 2006).
Lithium-Oxygen Batteries : Dimethyl sulfoxide (DMSO) is a candidate for a durable electrolyte in lithium-oxygen batteries (Sharon et al., 2013).
Biological Preservation : Dimethyl sulphoxide protects mouse bone marrow from the damaging effects of freezing at -79°C (M. Ashwood‐Smith, 1961).
Carcinogenesis Research : Trivalent dimethylated arsenic may play a role in arsenic carcinogenesis by inducing oxidative base damage (Yamanaka et al., 2003).
Medical and Scientific Research : DMSO is used as a solvent and can induce changes in macromolecules, affecting experimental outcomes (Tunçer et al., 2018).
Crop Protection : Dimethylamine dicamba reduces vapor drift in herbicide applications, minimizing crop injury (Egan & Mortensen, 2012).
Microbial Ecology : DESS solution is an effective preservative for maintaining microbial community structure for ecological research (Kevin M Lee, Adams, & Klassen, 2018).
Glutamatergic Neurotransmission : DMSO can suppress NMDA- and AMPA-induced ion currents in hippocampal neurons, offering protection against excitotoxic death (Chengbiao Lu & Mattson, 2001).
Minor Actinide Recycling : Methylated TODGA derivatives, like MeTODGA and Me2TODGA, show stability against gamma radiation and are used for minor actinide recycling (Galán et al., 2015).
Alternative Fuels : Diethylene glycol dimethyl ether is a model alternative fuel, with boiling facilitating the cleavage of internal C-O bonds (Ponomarev, Vlasov, & Kholodkova, 2018).
Protein Function Control : Chemically induced dimerization (CID) systems allow for precise control over protein function, aiding in the study of biological processes (Voss, Klewer, & Wu, 2015).
Emission Reduction : Oxygenated fuel blends with ultralow sulfur diesel can reduce particulate mass emissions, particularly effective at medium and high engine loads (Zhang & Balasubramanian, 2015).
Mechanism of Action
Target of Action
Dimethyl diglycolate, also known as 2,2’-oxydiacetic acid dimethyl ester, is a chemical compound used in various industrial applications . . It’s primarily used in the synthesis of high-performance resins such as polyester resins, polyurethane, and photocurable resins .
Mode of Action
The mode of action of this compound is largely dependent on its chemical properties and the context of its use. As a chemical intermediate, it reacts with other compounds to form new products. For instance, it’s produced by the reaction of diglycolic acid and methanol . .
Biochemical Pathways
It’s worth noting that related compounds, such as dimethyl fumarate, have been studied for their involvement in biological pathways, such as the nuclear factor (erythroid-derived 2)-like 2 (nrf2) pathway .
Pharmacokinetics
It’s known to be a stable compound with low volatility and good solubility in water, alcohols, and ether solvents .
Result of Action
The results of this compound’s action are largely dependent on its use in chemical reactions. For instance, it’s used as a raw material in the synthesis of high-performance resins, where it contributes to the properties of the final product . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that it is a stable compound that is not easily flammable . It is soluble in water, alcohols, and ether solvents
Cellular Effects
It is known that it is a biochemical used in proteomics research , suggesting that it may have some influence on protein function and cellular processes.
Molecular Mechanism
Properties
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCRTUQUAYLJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220673 | |
Record name | Acetic acid, oxydi-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7040-23-5 | |
Record name | 1,1′-Dimethyl 2,2′-oxybis[acetate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7040-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, oxydi-, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, oxydi-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of dimethyl diglycolate highlighted in the provided research papers?
A: The research papers primarily focus on utilizing this compound as a starting material for synthesizing various 3,4-disubstituted furan-2,5-dicarboxylic acids. [, , ] This is achieved through a condensation reaction with different 1,2-carbonyl compounds like benzil, glyoxal trimer dihydrate, and diethyl oxalate.
Q2: What are the advantages of the synthesis methods described in these papers?
A2: The described synthesis methods offer several advantages:
- Conciseness: The reactions are generally one-step procedures, simplifying the synthesis process. [, ]
- Efficiency: The reported yields for the target furan-2,5-dicarboxylic acids are high, ranging from 69.1% to 98.6%. [, ]
- Versatility: By varying the 1,2-carbonyl compound used, different 3,4-disubstituted furan-2,5-dicarboxylic acids can be synthesized. [, ]
Q3: What are the differences in reaction conditions used in the presented research?
A3: While both studies utilize this compound and 1,2-carbonyl compounds for the synthesis, they differ in the specific conditions:
- Solvent: One study employs methanol as the solvent, [] while the other uses cyclohexane. []
- Catalyst: One study uses sodium methoxide (CH3ONa) as a base catalyst, [] while the other uses potassium hydroxide (KOH). []
- Reaction time: Reaction times vary slightly, with one study reporting 6 hours [] and the other 6-8 hours. []
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